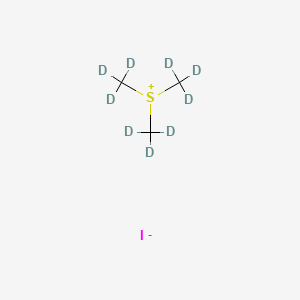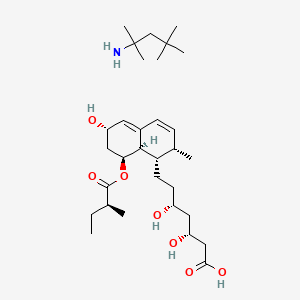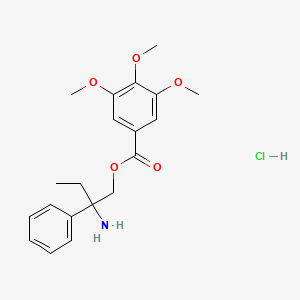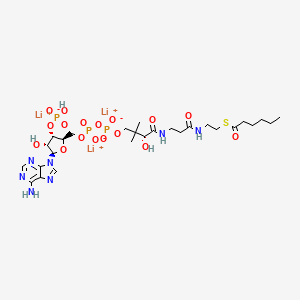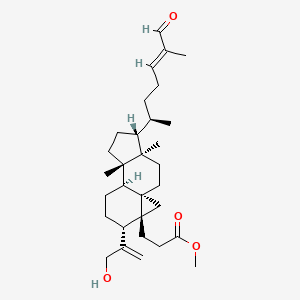
Sootepin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sootepin D is a triterpene compound isolated from the apical bud of the plant Gardenia sootepensis. It has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity .
Wissenschaftliche Forschungsanwendungen
Sootepin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of triterpenes and their derivatives.
Biology: this compound is investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.
Medicine: The compound’s anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Wirkmechanismus
Target of Action
Sootepin D, a triterpene from the apical bud of Gardenia sootepensis, primarily targets NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory processes .
Mode of Action
This compound interacts with its target, NF-κB, by inhibiting TNF-α-induced NF-κB activity . This interaction results in a decrease in NF-κB activity, which can lead to a reduction in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB activity, this compound can potentially downregulate the expression of genes involved in inflammation, thereby reducing inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting NF-κB activity, this compound can decrease the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Biochemische Analyse
Biochemical Properties
Sootepin D interacts with the NF-κB pathway, a key biochemical reaction involved in inflammation . It inhibits the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . The nature of this interaction is inhibitory, with this compound reducing the activity of NF-κB .
Cellular Effects
This compound has significant effects on various types of cells, particularly in the context of inflammation. It influences cell function by impacting cell signaling pathways, specifically the NF-κB pathway . This can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NF-κB protein complex . By inhibiting NF-κB, this compound can influence changes in gene expression related to inflammation . This can result in the reduction of inflammation and related cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sootepin D is primarily extracted from natural sources, specifically the apical buds of Gardenia sootepensis. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from plant material. Efforts are ongoing to develop synthetic routes that could facilitate its large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.
Substitution: this compound can participate in substitution reactions, especially at the functional groups attached to its triterpene backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Betulinic Acid: Another triterpene with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities
Uniqueness of Sootepin D: this compound stands out due to its specific inhibition of tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity, which is not as prominently observed in the other similar triterpenes. This unique mechanism of action makes it a valuable compound for targeted anti-inflammatory therapies .
Eigenschaften
IUPAC Name |
methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMDKQENYFEG-YSIJHDMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
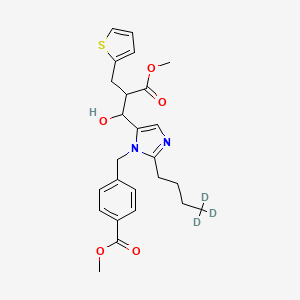
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
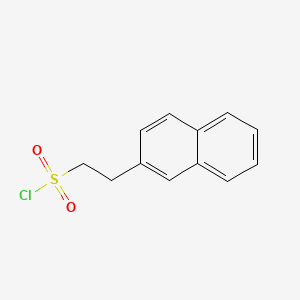
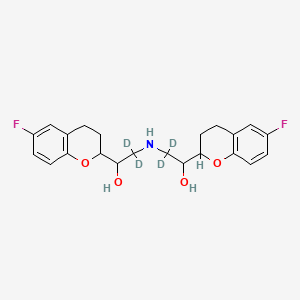
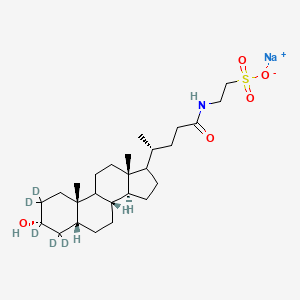
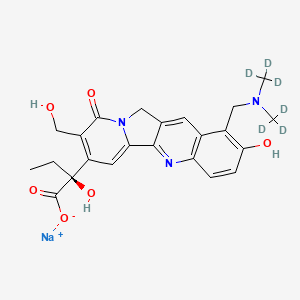
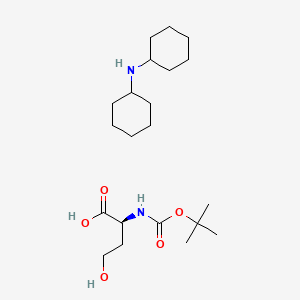
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)
